Excitin 1
Description
Foundational Concepts of Beta-Amino Acid Chemistry and Peptide Design
Beta-amino acids are structural isomers of the more common alpha-amino acids, distinguished by the placement of the amino group on the beta-carbon, two atoms away from the carboxyl group. wikipedia.org This seemingly subtle difference in structure imparts significant changes to the properties of peptides that incorporate them. Unlike alpha-peptides, beta-peptides often exhibit enhanced stability against proteolytic degradation by enzymes in biological systems, a highly desirable trait for therapeutic applications. wikipedia.orgnih.gov
The incorporation of β-amino acids into peptide chains, a strategy known as peptidomimetics, allows for the design of molecules with novel secondary structures and biological activities. nih.govnih.gov These synthetic peptides, or foldamers, can adopt stable, predictable conformations, such as helices, sheets, and turns, which can be tailored to interact with specific biological targets. nih.gov The structural diversity of β-amino acids is vast, as they can possess substituents at the alpha and beta carbons, leading to a wide array of possible stereoisomers and molecular designs. nih.gov This versatility makes them valuable building blocks in medicinal chemistry for creating analogues of bioactive peptides with improved pharmacokinetic profiles. acs.orgnih.gov The construction of peptides using β-amino acid-containing sequences is a promising strategy for developing analogues with properties of high interest for medicinal chemistry. acs.org
The synthesis of β-amino acids can be achieved through various routes, including the Arndt-Eistert synthesis. wikipedia.org β-Alanine, the simplest β-amino acid, is naturally occurring and can be synthesized in the human body, primarily through the catabolism of pyrimidines like uracil. youtube.comwikipedia.org It serves as a precursor for the biosynthesis of carnosine, a dipeptide with important physiological functions. youtube.comwikipedia.org The enzymatic synthesis of β-alanine is also an area of active research, utilizing enzymes like L-aspartate-α-decarboxylase to convert substrates such as L-aspartate into β-alanine in an environmentally friendly manner. nih.govfrontiersin.org
The Significance of Dipeptides in Biological Systems and Drug Discovery
Dipeptides, the smallest peptide units, consist of two amino acids linked by a single peptide bond. taylorandfrancis.com They play a multitude of roles in physiological processes, acting as signaling molecules, neurotransmitters, and regulators of enzyme activity. nih.gov For instance, the dipeptide carnosine (β-alanyl-L-histidine) functions as an intracellular buffer and antioxidant in muscle and brain tissues. taylorandfrancis.com Another example is kyotorphin (B1673678) (L-tyrosyl-L-arginine), a neuroactive dipeptide involved in pain regulation. wikipedia.org
In the realm of drug discovery, dipeptides and tripeptides are particularly attractive due to their potential for oral bioavailability. nih.govnih.gov Unlike larger peptides, which are often degraded in the digestive tract, many di- and tripeptides can be absorbed intact through specific transporters in the intestine, such as PepT1 and PepT2. nih.govnih.gov These proton-coupled oligopeptide transporters (POTs) recognize a broad range of substrates, including peptidomimetic drugs like β-lactam antibiotics. nih.govnih.gov The ability to hijack these transport systems offers a promising strategy for delivering drugs to the bloodstream. youtube.com
Furthermore, dipeptides are generally more stable and cost-effective to synthesize compared to larger, more complex peptides. nih.govnih.gov Their simple structure also facilitates molecular modeling and quantitative structure-activity relationship (QSAR) studies, which are crucial for optimizing drug candidates. nih.gov The design of dipeptide-based drugs often involves modifying the structure of endogenous peptides or known non-peptide drugs to create topological analogues that can interact with specific receptors. nih.gov
Historical Context and Current Landscape of Beta-Alanyl-Leucine Investigation
While specific historical milestones for H-Beta-Ala-Leu-OH are not extensively documented in readily available literature, the investigation of its constituent parts, β-alanine and leucine (B10760876), has a rich history. The study of β-peptides gained significant momentum in the mid-1990s, with researchers exploring their potential to mimic natural peptides while resisting enzymatic degradation. wikipedia.org This research has since expanded to include the design of β-peptide-based antibiotics and other therapeutic agents. wikipedia.org
The current research landscape for H-Beta-Ala-Leu-OH is largely situated within the broader context of dipeptide and β-amino acid research. Leucine, an essential branched-chain amino acid (BCAA), is well-known for its role in stimulating muscle protein synthesis. nih.govnih.gov Supplementation with leucine has been shown to increase muscle mass and strength, particularly in older adults. nih.govnih.gov β-Alanine, on the other hand, is recognized as the rate-limiting precursor for carnosine synthesis. ebi.ac.uk Supplementation with β-alanine can increase muscle carnosine levels, thereby enhancing buffering capacity and improving performance in high-intensity exercise. ebi.ac.uknih.gov
Given the individual biological activities of its components, H-Beta-Ala-Leu-OH is a compound of interest for researchers exploring new bioactive molecules. The combination of a β-amino acid with a proteinogenic amino acid like leucine creates a peptidomimetic with potentially unique properties. While detailed studies specifically on H-Beta-Ala-Leu-OH are sparse, the foundational knowledge of its constituents provides a strong rationale for its investigation.
Research Gaps and Emerging Paradigms in Beta-Alanyl-Leucine Science
Despite the established significance of β-amino acids and dipeptides, several research gaps exist specifically concerning H-Beta-Ala-Leu-OH. A primary area for future investigation is the comprehensive characterization of its biological activity. While the individual effects of β-alanine and leucine are well-documented, their synergistic or unique effects when combined in this dipeptide are not fully understood. Research is needed to explore its potential roles in muscle metabolism, neurotransmission, and as a modulator of enzyme or receptor activity.
Another significant gap is the understanding of its transport and metabolism. Determining whether H-Beta-Ala-Leu-OH is a substrate for peptide transporters like PepT1 and how it is metabolized in the body is crucial for assessing its potential as a therapeutic agent. The stability of the peptide bond between a β-amino acid and an α-amino acid to enzymatic hydrolysis also warrants further investigation.
Emerging paradigms in peptide science, such as the use of cell-penetrating peptides and smart delivery systems, could be applied to H-Beta-Ala-Leu-OH to enhance its bioavailability and target-specific delivery. nih.gov Furthermore, advanced synthetic methodologies could be employed to create analogues of H-Beta-Ala-Leu-OH with modified properties, opening up new avenues for drug discovery. The study of such "chimeric" peptides containing both α- and β-amino acids is a growing field with the potential to yield novel bioactive molecules. acs.orgnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(3-aminopropanoylamino)-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-6(2)5-7(9(13)14)11-8(12)3-4-10/h6-7H,3-5,10H2,1-2H3,(H,11,12)(H,13,14)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFFCSSMTOXAQS-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Methodologies for the Study of Beta Alanyl Leucine
Synthetic Strategies and Structural Modifications of Beta-Alanyl-Leucine
The synthesis of peptides containing β-amino acids like Beta-Alanyl-Leucine presents unique challenges and opportunities compared to standard α-peptide synthesis. The altered backbone structure influences reactivity, purification, and the final three-dimensional conformation.
The creation of the peptide bond between β-alanine and leucine (B10760876) can be accomplished through two primary methodologies: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS).
Solid-Phase Peptide Synthesis (SPPS): This is a widely used method where the peptide is assembled sequentially while one end is anchored to an insoluble polymer resin. scielo.br For a dipeptide like Beta-Alanyl-Leucine, the C-terminal amino acid (leucine) is first attached to the resin. The protecting group on the amino group of leucine is removed, and the subsequent amino acid (β-alanine), with its amino group protected, is activated and coupled to the resin-bound leucine. nih.gov The most common protecting groups for the amino function are the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group. scielo.br The key advantage of SPPS is the ability to drive reactions to completion by using an excess of reagents, with purification simplified to washing the resin after each step. nih.gov However, aggregation of the growing peptide chain on the resin can sometimes hinder reaction efficiency, a phenomenon that can be influenced by the sequence and the presence of β-amino acids. merckmillipore.com
Solution-Phase Peptide Synthesis: In this classical approach, all reactants are dissolved in a suitable organic solvent. acs.org The synthesis involves coupling protected amino acid derivatives, followed by purification of the intermediate dipeptide after each step, often through techniques like extraction or crystallization. acs.orgnih.gov While more labor-intensive due to the required intermediate purification, solution-phase synthesis offers greater flexibility for scale-up and can be more cost-effective for large-scale production. acs.org Recent advancements include microwave-assisted solution-phase synthesis, which can significantly shorten reaction times for dipeptide formation to as little as 30-35 minutes with high yields. mdpi.com
| Synthesis Method | Principle | Advantages | Challenges |
| Solid-Phase Peptide Synthesis (SPPS) | Stepwise addition of amino acids to a growing peptide chain anchored to an insoluble polymer resin. scielo.br | Simplified purification, use of excess reagents to drive reactions, amenability to automation. nih.gov | Potential for peptide aggregation, limitations on peptide length, higher cost of resins and reagents. merckmillipore.com |
| Solution-Phase Peptide Synthesis | Coupling of protected amino acid derivatives in a solvent, with purification after each step. acs.org | Scalability, lower cost for large-scale production, easier characterization of intermediates. acs.org | Time-consuming due to intermediate purification, potential for lower overall yield with more steps. acs.orgnih.gov |
The biological activity of peptides is critically dependent on their stereochemistry. While β-alanine is achiral, leucine is chiral. Furthermore, the synthesis of β-amino acid analogues to replace β-alanine often requires precise control over the stereocenter at the β-carbon. numberanalytics.com Achieving high stereochemical purity is a central challenge in the synthesis of β-amino acid-containing peptides.
Several catalytic asymmetric strategies have been developed to produce enantiomerically pure β-amino acids. These methods include:
Asymmetric Hydrogenation: Chiral catalysts, often based on metals like rhodium (Rh) or ruthenium (Ru), are used to hydrogenate specifically designed precursor molecules, yielding β-amino acids with high enantioselectivity.
Conjugate Addition Reactions: This powerful method involves the addition of a nitrogen-containing nucleophile to an α,β-unsaturated carbonyl compound. The use of chiral Lewis acids or organocatalysts can direct the reaction to favor one enantiomer over the other. nih.gov
Radical-Based Methods: Recent advances have demonstrated the use of radical reactions, such as a 1,2-nitrogen migration, coupled with cross-electrophile coupling, to convert α-amino acid scaffolds into α-arylated β-amino acid motifs with high enantioselectivity. nih.gov
Use of Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily incorporated into the starting material to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. This approach has been successfully used in the synthesis of β-hydroxy-α-amino acids, which can be precursors to other derivatives. nih.gov
These enantioselective methods are crucial for creating the building blocks needed for structure-activity relationship studies and for the synthesis of complex β-peptide peptidomimetics. researchgate.net
β-Alanine, the N-terminal residue of the target dipeptide, is the only naturally occurring β-amino acid and serves as a precursor for many industrially important chemicals. frontiersin.orgnih.gov While chemical synthesis methods exist, biological production methods are gaining prominence due to their environmental friendliness and specificity. frontiersin.org These methods fall into two main categories: enzymatic conversion and microbial fermentation.
Biocatalytic (Enzymatic) Synthesis: This approach uses isolated enzymes to catalyze the conversion of a substrate into β-alanine. A key enzyme is L-aspartate-α-decarboxylase (ADC), which converts L-aspartate directly to β-alanine. nih.gov To make the process more economical, two-enzyme cascade systems have been developed. For example, L-aspartase can be used to produce L-aspartate from the cheaper substrate fumarate, which is then converted to β-alanine by ADC in the same pot. nih.govgoogle.com
Fermentative (Whole-Cell) Synthesis: This method utilizes microorganisms, primarily engineered strains of Escherichia coli or Corynebacterium glutamicum, to produce β-alanine from simple carbon sources like glucose. nih.govfrontiersin.org The process involves extensive metabolic engineering to channel the flow of carbon from central metabolism towards the β-alanine synthesis pathway. nih.gov This includes upregulating key enzymes like ADC and downregulating or deleting enzymes of competing pathways. researchgate.net Recent efforts in systems metabolic engineering have led to significant improvements in β-alanine titers.
| Strain/Method | Carbon Source/Substrate | Key Engineering Strategy | Resulting Titer (g/L) | Reference |
| Engineered E. coli | Glucose | Multidimensional engineering (modified glucose assimilation, precursor supply modulation, transporter engineering) | 74.03 | nih.gov |
| Engineered E. coli | Glucose | Dynamic regulation of competitive pathways | 57.13 | researchgate.net |
| Two-Enzyme Cascade | Fumarate | Use of L-aspartase and L-aspartate α-decarboxylase | ~9.8 | nih.gov |
| Engineered E. coli | Glucose | Cellulosome assembly of key enzymes | 0.755 | frontiersin.org |
To understand the functional role of each part of the Beta-Alanyl-Leucine molecule, analogues are designed and synthesized for structure-activity relationship (SAR) studies. These studies involve systematically modifying the structure and observing the effect on a specific biological activity. For instance, in a study on antiproliferative N-acyl-β-alanine amides, the N-acyl group was varied to explore different aliphatic and aromatic moieties, while the β-alanine amide portion was found to be essential for activity. nih.gov
Modifications to Beta-Alanyl-Leucine could include:
Acyl Group Variation: Attaching different acyl groups to the N-terminus (the β-alanine nitrogen) to explore the impact of hydrophobicity, size, and electronic properties.
Side Chain Modification: Replacing the leucine side chain (isobutyl group) with other alkyl or functionalized groups to probe steric and electronic requirements for interaction with a biological target.
Backbone Alteration: Substituting the β-alanine or leucine with other β- or α-amino acids to study the importance of backbone spacing and conformation.
Stereochemical Inversion: Synthesizing the D-leucine version of the dipeptide to determine the stereochemical preference of its biological target.
The synthesis of these analogues relies on the flexible synthetic techniques described in section 2.1.1, allowing for the incorporation of diverse chemical building blocks.
Biophysical Characterization for Conformational and Interaction Analysis
The introduction of a β-amino acid into a peptide backbone significantly alters its conformational preferences compared to purely α-peptides. Techniques like Circular Dichroism and Nuclear Magnetic Resonance spectroscopy are essential for characterizing these structures.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. mit.edu It is a highly sensitive technique for analyzing the secondary structure of peptides in solution. americanpeptidesociety.org Different secondary structures (α-helices, β-sheets, β-turns, and random coils) give rise to characteristic CD spectra. americanpeptidesociety.org For peptides containing β-amino acids, which often form stable turn structures, CD is invaluable for identifying these conformations. nih.govnih.gov For example, a Type II β-turn can be characterized by a spectrum with two positive bands around 230 nm and 202 nm. nih.gov By analyzing the CD spectrum of Beta-Alanyl-Leucine or its peptidomimetic analogues, researchers can gain insight into their predominant solution-state conformations.
| Secondary Structure | Typical CD Spectral Features (Far-UV) |
| α-Helix | Negative bands at ~222 nm and ~208 nm; Positive band at ~190 nm. americanpeptidesociety.org |
| β-Sheet | Negative band at ~217 nm; Positive band at ~195 nm. americanpeptidesociety.org |
| β-Turn (Type I) | Class B spectrum (negative band ~225 nm, positive band ~200 nm). nih.gov |
| β-Turn (Type II) | Class C spectrum (weak positive band ~230 nm, positive band ~202 nm). nih.gov |
| Random Coil | Strong negative band near 200 nm. americanpeptidesociety.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed atomic-level information about molecular structure, conformation, and dynamics. For peptides, 1H NMR is used to assign signals to specific protons in the molecule. nih.gov Key parameters derived from NMR spectra include:
Chemical Shifts: The position of a proton's signal is sensitive to its local electronic environment and can indicate the type of secondary structure it resides in. uzh.ch
Coupling Constants (J-couplings): These through-bond couplings provide information about dihedral angles, helping to define the peptide backbone and side-chain conformations. nih.gov
Nuclear Overhauser Effect (NOE): The NOE is a through-space effect observed between protons that are close to each other (<5 Å), regardless of whether they are connected by bonds. It is the most powerful tool in NMR for determining the three-dimensional structure of peptides. nih.gov
By combining these NMR parameters, a detailed 3D model of Beta-Alanyl-Leucine peptidomimetics can be constructed, revealing specific turns and folds induced by the β-amino acid residue. nih.govnih.gov
X-ray Crystallography for High-Resolution Structural Insights into Beta-Dipeptide Conformations
X-ray crystallography stands as a premier technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid, offering unparalleled detail into molecular structure. While a specific crystal structure for H-Beta-Ala-Leu-OH is not extensively documented in publicly available literature, analysis of closely related leucine-containing di- and tripeptides provides valuable insights into the likely conformational states and packing arrangements.
For instance, the crystal structure of the α-dipeptide L-leucyl-L-leucine reveals an extended backbone conformation. In the crystalline state, these molecules often arrange in a head-to-tail fashion, driven by hydrogen bonding between the terminal amino and carboxyl groups. The bulky isobutyl side chains of the leucine residues typically segregate into nonpolar regions of the crystal lattice. Furthermore, studies on the tripeptide L-leucyl-L-leucyl-L-leucine have shown that it can adopt a twisted β-sheet conformation in the solid state, a common secondary structure motif in proteins. nih.govnih.gov
Based on these related structures, it can be inferred that H-Beta-Ala-Leu-OH in a crystalline form would likely exhibit an extended backbone conformation. The additional flexibility conferred by the β-amino acid backbone, with its extra rotatable bond compared to α-amino acids, might lead to unique packing arrangements and intermolecular interactions. The precise bond angles, bond lengths, and torsion angles defining the conformation of H-Beta-Ala-Leu-OH remain a subject for future crystallographic investigation.
Table 1: Crystallographic Data for a Related Leucine-Containing Dipeptide (L-leucyl-L-leucine)
| Parameter | Value |
| Space Group | P2(1) |
| a (Å) | 5.434 |
| b (Å) | 15.712 |
| c (Å) | 11.275 |
| β (°) | 100.41 |
| Z | 2 |
| Data sourced from a study on L-leucyl-L-leucine and is provided for comparative purposes. |
Computational Modeling: Molecular Dynamics and Quantum Mechanics for Conformational Landscapes and Binding Affinity Prediction
In the absence of extensive experimental data, computational modeling provides a powerful avenue to explore the structural and energetic properties of H-Beta-Ala-Leu-OH. Methodologies such as molecular dynamics (MD) simulations and quantum mechanics (QM) calculations are instrumental in mapping the conformational landscape and predicting the binding affinities of β-dipeptides.
Molecular Dynamics (MD) Simulations:
MD simulations offer a dynamic view of molecular behavior by solving Newton's equations of motion for a system of atoms. For β-peptides, MD simulations can reveal the accessible conformations in different environments, such as in a vacuum or in aqueous solution. Studies on β-dipeptides have shown that they can transition between folded and unfolded states on a picosecond timescale. The presence of a bulky, hydrophobic side chain like that of leucine is expected to significantly influence the conformational preferences and the dynamics of folding and unfolding. The hydrophobic effect would likely drive the isobutyl group to minimize its contact with water, potentially favoring specific folded conformations.
Quantum Mechanics (QM) Calculations:
QM methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and energetics of molecules. These calculations are crucial for determining the relative stabilities of different conformers and for understanding the nature of intramolecular interactions, such as hydrogen bonds. nih.gov For a generic β-dipeptide, DFT studies have identified several local energy minima corresponding to both folded and unfolded conformations. In the gas phase, folded structures stabilized by weak intramolecular hydrogen bonds are often favored. The inclusion of solvent effects in these calculations is critical, as interactions with water molecules can alter the relative stability of different conformers.
Binding Affinity Prediction:
Computational methods are also employed to predict how β-dipeptides might interact with biological targets. By modeling the peptide and a target receptor, techniques like molecular docking and free energy calculations can estimate the binding affinity. The conformational flexibility of the β-peptide backbone and the nature of the side chains are key determinants of binding specificity and strength. The leucine side chain, with its size and hydrophobicity, would play a significant role in any potential binding interactions.
Table 2: Computationally Predicted Conformational Data for a Model β-Dipeptide
| Computational Method | Predicted Feature | Finding |
| Density Functional Theory (DFT) | Stable Conformations | Identification of multiple folded and unfolded local minima. |
| Molecular Dynamics (MD) | Conformational Transitions | Rapid transitions between folded and extended states in aqueous solution. |
| Quantum Mechanics (QM) | Hydrogen Bonding | Folded conformations can be stabilized by intramolecular hydrogen bonds. nih.gov |
| Findings are based on general studies of β-dipeptides and are indicative of the expected behavior of H-Beta-Ala-Leu-OH. nih.gov |
Biological and Physiological Impact of Beta Alanyl Leucine
Neurobiological and Behavioral Modulations by Beta-Alanyl-Leucine
Research into the neurobiological and behavioral effects of Beta-Alanyl-Leucine has utilized animal models to elucidate its influence on the central nervous system. These studies have explored changes in brain chemistry and observable behaviors following its administration.
Influence on Central Nervous System Monoamine and Amino Acid Profiles
Oral administration of Beta-Alanyl-Leucine has been shown to alter the levels of certain monoamines and their metabolites in specific brain regions of rats. nih.govtandfonline.com In the cerebral cortex, a significant increase in dopamine (B1211576) (DA) was observed, while levels of 3-methoxy-4-hydroxyphenylglycol (MHPG), a metabolite of norepinephrine (B1679862), were significantly decreased. tandfonline.com Similarly, in the hypothalamus, MHPG levels were also found to be significantly lower, along with a reduction in homovanillic acid (HVA), a primary metabolite of dopamine. tandfonline.com
These findings suggest that Beta-Alanyl-Leucine can modulate the dopaminergic and noradrenergic systems in the brain. The table below summarizes the observed changes in monoamine and metabolite concentrations in different brain regions following the administration of Beta-Alanyl-Leucine.
| Brain Region | Monoamine/Metabolite | Observed Effect |
| Cerebral Cortex | Dopamine (DA) | Increased |
| 3-methoxy-4-hydroxyphenylglycol (MHPG) | Decreased | |
| Hypothalamus | 3-methoxy-4-hydroxyphenylglycol (MHPG) | Decreased |
| Homovanillic acid (HVA) | Decreased |
Data derived from a study on rats following oral administration of Beta-Alanyl-Leucine. tandfonline.com
Assessment of Behavioral Phenotypes in Animal Models Exposed to Beta-Alanyl-Leucine
In animal studies, Beta-Alanyl-Leucine has been demonstrated to induce behavioral changes, particularly an increase in motor activity. nih.govtandfonline.com In an open field test, rats administered with this dipeptide showed a greater distance traveled and an increased number of rearings, which are indicative of exploratory and locomotor activity. nih.govtandfonline.com
Furthermore, intracerebroventricular (i.c.v.) injection of Beta-Alanyl-Leucine in chicks induced hyperactivity and stimulated the release of corticosterone, suggesting an activation of the hypothalamus-pituitary-adrenal (HPA) axis. nih.gov These behavioral effects highlight the potential of Beta-Alanyl-Leucine to act as a central nervous system stimulant.
Investigation of Blood-Brain Barrier Permeability and Brain Distribution of Beta-Alanyl-Leucine
A crucial aspect of any centrally acting compound is its ability to cross the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system. frontiersin.org Studies have confirmed that following oral administration, Beta-Alanyl-Leucine can be detected in various brain regions, including the cerebral cortex, hypothalamus, hippocampus, and olfactory bulb. nih.govtandfonline.com This indicates that the dipeptide, or its constituent amino acids, can permeate the BBB. In the plasma, both intact Beta-Alanyl-Leucine and its metabolites, beta-alanine (B559535) and L-leucine, have been recorded. nih.govtandfonline.com
While the precise mechanism for Beta-Alanyl-Leucine's transport across the BBB has not been fully elucidated, the transport of other peptides, such as a dermorphin (B549996) analog containing a beta-alanine residue (H-Tyr-D-Arg-Phe-beta-Ala-OH or TAPA), has been shown to occur via adsorptive-mediated endocytosis. nih.gov This process is triggered by the binding of the peptide to negatively charged sites on the surface of brain capillary endothelial cells. nih.gov It is plausible that a similar mechanism could be involved in the brain uptake of Beta-Alanyl-Leucine.
Mechanistic Underpinnings of Beta-Alanyl-Leucine Bioactivity
Understanding the bioactivity of Beta-Alanyl-Leucine requires an examination of its stability within biological systems and its interactions with molecular targets such as receptors and enzymes.
Proteolytic Stability and Metabolic Fate of Beta-Alanyl-Leucine in Biological Milieux
The inclusion of a β-amino acid, such as beta-alanine, into a peptide structure can enhance its stability against degradation by proteases. nih.govacs.org This is attributed to the different electronic environments and backbone configurations of β-amino acids compared to their α-amino acid counterparts, which makes them less recognizable by proteolytic enzymes. nih.gov This increased resistance to proteolysis is a significant feature for drug development. acs.org
In the context of Beta-Alanyl-Leucine, after oral administration, it is found in the plasma along with its metabolites, beta-alanine and L-leucine. nih.govtandfonline.com The metabolism of L-leucine primarily yields acetyl-CoA and acetoacetate. wikipedia.org A smaller fraction of L-leucine metabolism can produce β-leucine. wikipedia.org Beta-alanine, on the other hand, is a component of other biologically active dipeptides like carnosine and anserine. nih.gov The breakdown of Beta-Alanyl-Leucine into its constituent amino acids suggests that it is subject to metabolic processes, although its inherent stability due to the beta-alanine component may allow it to circulate and reach target tissues in its intact form.
Exploration of Receptor and Enzyme Interactions Mediated by Beta-Alanyl-Leucine
The precise receptor and enzyme interactions of Beta-Alanyl-Leucine are still an area of active investigation. However, based on the activities of its constituent amino acids and related peptides, several potential mechanisms can be considered.
Leucine (B10760876) is known to stimulate protein synthesis through the mTOR signaling pathway and can also influence neurotransmitter levels in the brain. nih.govmdpi.com Beta-alanine is a known neurotransmitter that can act at glycine (B1666218) and γ-aminobutyric acid (GABA) receptors. tandfonline.commdpi.com
Given that Beta-Alanyl-Leucine administration leads to changes in dopamine and norepinephrine metabolites, it likely interacts with enzymes involved in the synthesis or degradation of these neurotransmitters. tandfonline.com The observed behavioral effects, such as increased motor activity, could be a downstream consequence of these neurochemical modulations. nih.govtandfonline.com Further research is needed to identify the specific receptors and enzymes that Beta-Alanyl-Leucine directly binds to and modulates. The structural characteristics of leucine-rich motifs have been shown to be critical for the activation of certain receptor tyrosine kinases, suggesting that the leucine component of the dipeptide could play a role in receptor interactions. nih.gov
Beta-Alanyl-Leucine as a Component of Broader Biological Networks
The beta-alanine component of H-Beta-Ala-Leu-OH integrates into a significant biological network centered around the synthesis of carnosine. Carnosine is a dipeptide composed of beta-alanine and L-histidine and is found in high concentrations in skeletal muscle and brain tissue nih.govnih.gov. The synthesis of carnosine is catalyzed by the enzyme carnosine synthase, and the availability of beta-alanine is the rate-limiting factor in this process nih.govnih.gov. Therefore, the administration of Beta-Alanyl-Leucine, upon hydrolysis, provides a direct source of beta-alanine for carnosine production.
Supplementation with beta-alanine has been consistently shown to increase muscle carnosine concentrations nih.govnih.gov. Carnosine plays a crucial role as an intracellular pH buffer, particularly during high-intensity exercise where there is a significant production of hydrogen ions from lactic acid accumulation nih.govwikipedia.org. By buffering these protons, carnosine helps to delay the onset of muscle fatigue.
Furthermore, carnosine exhibits antioxidant properties, scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage nih.gov. It can also chelate metal ions and has anti-glycating activities biorxiv.orgnih.gov. The metabolic pathway for beta-alanine also includes its potential conversion to malonate-semialdehyde and subsequent entry into fatty acid biosynthesis, or its utilization in the synthesis of pantothenic acid (vitamin B5), a component of coenzyme A wikipedia.org.
Table 2: Biological Roles of Carnosine
| Biological Function | Mechanism of Action |
| Intracellular pH Buffering | The imidazole (B134444) ring of the histidine residue in carnosine has a pKa value that allows it to effectively buffer hydrogen ions in the physiological pH range of muscle cells. |
| Antioxidant Activity | Carnosine can directly scavenge reactive oxygen species (ROS) and also chelate pro-oxidant metal ions like copper and iron. |
| Anti-glycation | Carnosine can react with and detoxify reactive carbonyl species, thereby preventing the non-enzymatic glycation of proteins. |
The leucine component of H-Beta-Ala-Leu-OH is a key player in the regulation of protein metabolism, primarily through its robust activation of the mTOR signaling pathway frontiersin.orgphysiology.org. Following its release from the dipeptide, leucine acts as a critical signal of nutrient availability, promoting an anabolic state within the cell.
Leucine metabolism begins with a reversible transamination reaction catalyzed by branched-chain amino acid aminotransferase (BCAT) to form α-ketoisocaproate (KIC) encyclopedia.pub. KIC can then be further metabolized, with a significant portion entering the mitochondria to be converted into acetyl-CoA, which then enters the citric acid cycle for energy production nih.gov. A smaller fraction of KIC is converted to β-hydroxy-β-methylbutyrate (HMB), another molecule with known effects on muscle metabolism encyclopedia.pub.
The signaling role of leucine in the mTOR pathway is multifaceted. Leucine directly stimulates mTORC1, leading to increased muscle protein synthesis frontiersin.org. This effect is synergistic with other anabolic stimuli such as insulin (B600854) nih.gov. The activation of mTORC1 by leucine is a critical regulatory node that integrates signals from nutrient availability with cellular growth processes. Recent research has also indicated that a metabolite of leucine, acetyl-CoA, can positively regulate mTORC1 activity through the acetylation of the mTORC1 regulator, Raptor nih.gov. This provides a direct link between leucine metabolism and the regulation of cell growth.
The interplay between leucine and the mTOR pathway is central to muscle hypertrophy and the maintenance of muscle mass. The ability of leucine to stimulate protein synthesis makes the delivery of leucine via the dipeptide H-Beta-Ala-Leu-OH a point of interest for influencing these physiological processes.
Table 3: Summary of Leucine's Role in Metabolism and mTOR Signaling
| Aspect | Description |
| Metabolic Fate | Leucine is transaminated to α-ketoisocaproate (KIC). KIC is then primarily oxidized for energy or converted to HMB. |
| mTORC1 Activation | Leucine is a potent activator of mTORC1, a master regulator of protein synthesis. |
| Downstream Signaling | Activation of mTORC1 by leucine leads to the phosphorylation of S6K1 and 4E-BP1, promoting mRNA translation. |
| Anabolic Synergy | Leucine's anabolic signaling works in concert with other growth factors like insulin to maximize protein synthesis. |
| Metabolite Signaling | The leucine metabolite acetyl-CoA has also been shown to activate mTORC1, directly linking leucine catabolism to cell growth regulation. |
Translational Potential and Comparative Analyses of Beta Alanyl Leucine
Beta-Alanyl-Leucine in the Context of Peptidomimetic Development
Peptidomimetics are compounds designed to mimic peptides but with modified structures to enhance their therapeutic properties. Beta-Alanyl-Leucine, as a β-dipeptide, is a key example within this class, offering solutions to the inherent limitations of natural α-peptides.
Design Principles for Beta-Peptide Peptidomimetics: Overcoming Limitations of Natural Peptides
The development of drugs based on natural α-peptides is often hampered by significant drawbacks, including low stability against breakdown by enzymes (proteolysis) and high conformational flexibility, which can lead to reduced efficacy. acs.org Peptidomimetics, such as those incorporating β-amino acids, are designed to overcome these issues. longdom.org
A primary design principle is the introduction of β-amino acid residues, like in Beta-Alanyl-Leucine. This seemingly small change—inserting an extra carbon atom into the peptide backbone—makes β-peptides highly resistant to degradation by proteases, enzymes that readily break down α-peptides. nih.govnih.gov This enhanced stability is a crucial characteristic for pharmacologically active compounds. nih.gov
Furthermore, β-peptides can be engineered to adopt stable, predictable three-dimensional structures, such as helices, which is vital for effective interaction with biological targets. acs.orgnih.gov Unlike the flexible nature of many short α-peptides, the constrained conformations of β-peptides can lead to higher receptor affinity and selectivity. longdom.org Strategies to further stabilize these desired structures include cyclization (forming a ring structure) and incorporating specialized non-natural amino acids. mdpi.commdpi.com These design principles allow for the creation of molecules that retain the biological recognition properties of natural peptides while possessing the superior stability and bioavailability required for effective therapeutics. longdom.orgbenthamscience.com
Comparative Analysis of Biological Activities and Stabilities of Alpha- and Beta-Dipeptides
The structural differences between α- and β-dipeptides lead to significant distinctions in their stability and biological function. The most critical difference is their susceptibility to enzymatic degradation.
Proteolytic Stability: Substrates constructed entirely of or incorporating β-amino acid units exhibit a superior stability profile compared to their α-peptide counterparts. nih.gov While α-peptides are typically degraded rapidly by a host of peptidases, peptides containing a β-β peptide bond have proven highly resistant to hydrolysis. nih.gov Even mixed peptides containing both α and β residues show a high level of proteolytic stability, a desirable trait for drug candidates. acs.orgnih.gov For instance, certain α,β-peptides have demonstrated resistance to cleavage by enzymes like trypsin and chymotrypsin. acs.org
Conformational Stability and Structure: β-peptides have a strong propensity to form stable secondary structures, such as helices, even in short chain lengths. nih.gov This is a key advantage over many short α-peptides, which often lack a stable, defined structure in solution. researchgate.net The stability of these folds can be influenced by the solvent environment; β-peptide helices are often more stable in less polar solvents, whereas α-helices are typically more stable in water. nih.gov This inherent stability allows for the precise spatial arrangement of functional groups, which is crucial for effective interaction with molecular targets. acs.org
Biological Activity: The enhanced stability and defined conformation of β-peptides directly impact their biological activity. By mimicking the structure of natural peptides, they can interact with the same biological receptors but often with greater persistence. mdpi.com The resistance to degradation means they have a longer duration of action in a biological system. longdom.org While direct comparative studies on the specific biological activities of α-Alanyl-Leucine versus β-Alanyl-Leucine are not extensively detailed in the provided results, the general principles indicate that the β-form would be expected to have a significantly longer functional half-life.
| Property | Alpha-Dipeptides (e.g., α-Alanyl-Leucine) | Beta-Dipeptides (e.g., β-Alanyl-Leucine) |
|---|---|---|
| Proteolytic Stability | Generally low; rapidly degraded by peptidases. nih.gov | High; resistant to degradation by proteases. nih.govmdpi.com |
| Conformational Preference | Often flexible and unstructured in short chains. acs.org | Tendency to form stable, well-defined secondary structures (e.g., helices). nih.gov |
| Biological Half-Life | Short due to rapid enzymatic breakdown. | Extended due to high stability. longdom.org |
| Receptor Interaction | Can be potent but action is transient. | Can mimic natural peptides with enhanced duration of interaction. mdpi.com |
Strategies for Enhancing Bioavailability and Pharmacokinetic Properties of Beta-Alanyl-Leucine Derivatives
While β-peptides like Beta-Alanyl-Leucine inherently possess enhanced stability, several strategies can be employed to further improve their bioavailability and pharmacokinetic profiles, which are critical for their development as drugs.
Chemical Modifications: Various chemical alterations can protect peptides from any remaining enzymatic degradation and extend their time in circulation. alliedacademies.org These include:
Cyclization: Linking the ends of the peptide to form a macrocyclic structure can increase rigidity and stability. mdpi.commdpi.com
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains can shield the peptide from enzymes and reduce clearance from the bloodstream. alliedacademies.org
Lipidation/Acylation: Adding fatty acid chains can improve interaction with cell membranes and binding to plasma proteins like albumin, thereby extending half-life. alliedacademies.org
Formulation Strategies: The way a peptide drug is delivered can be optimized to protect it and enhance its uptake.
Nanoparticle Carriers: Encapsulating peptides in systems like liposomes or solid lipid nanoparticles (SLNs) can protect them from degradation in the gastrointestinal tract and control their release. alliedacademies.orgresearchgate.net
Permeation Enhancers: Co-administering substances that temporarily and safely increase the permeability of intestinal membranes can facilitate the absorption of peptide drugs. alliedacademies.orgnih.gov
Enzyme Inhibitors: Including compounds that inhibit the action of digestive proteases can prevent the breakdown of the peptide drug in the gut. alliedacademies.orgnih.gov
Prodrug Approach: A derivative of Beta-Alanyl-Leucine could be designed as a prodrug, an inactive form that is converted into the active compound within the body. This can be used to improve properties like solubility or membrane permeability. nih.gov
Structural Constraint: Incorporating conformationally rigid building blocks, such as constrained cyclic residues, into the peptide backbone can dramatically increase structural stability without limiting the diversity of side chains needed for biological recognition. researchgate.net
These strategies aim to overcome the remaining barriers to oral delivery and systemic circulation, transforming stable β-peptides into effective therapeutic agents. researchgate.netnih.gov
Applications and Therapeutic Implications
The unique properties of β-peptides, particularly their stability, make them attractive candidates for therapeutic development. Research into Beta-Alanyl-Leucine and its constituent amino acids points toward potential applications in neurology and metabolic health.
Research into Neuroprotective and Cognitive Enhancing Activities of Beta-Alanyl-Leucine
While direct research specifically on the dipeptide Beta-Alanyl-Leucine for neuroprotection is limited in the search results, the therapeutic potential can be inferred from studies on its component, β-alanine.
Supplementation with β-alanine has been shown to have beneficial effects on cognitive health. nih.gov A primary mechanism is its role as a precursor to carnosine, a dipeptide with potent antioxidant and anti-inflammatory properties within the central nervous system. nih.gov Carnosine protects the brain by scavenging harmful reactive oxygen species, chelating metal ions, and regulating pro-inflammatory cytokines. nih.gov
Furthermore, β-alanine supplementation has been linked to an increase in brain-derived neurotrophic factor (BDNF), a key protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. nih.gov BDNF is crucial for processes related to synaptic plasticity, which underlies learning and memory. nih.gov Studies in older adults with baseline cognitive function at or below normal levels have shown that β-alanine supplementation can significantly improve cognitive scores and may reduce symptoms of depression. nih.gov Animal studies also suggest that β-alanine can reduce brain inflammation and help maintain spatial memory under stress. nih.gov
Given that Beta-Alanyl-Leucine delivers β-alanine in a proteolytically stable form, it represents a promising avenue for exploring new neuroprotective and cognitive-enhancing therapies.
Exploration of Beta-Alanyl-Leucine in Metabolic Regulation and Energy Homeostasis
The potential role of Beta-Alanyl-Leucine in metabolism can be understood by examining the functions of its constituent amino acids, β-alanine and leucine (B10760876).
Leucine is a well-established regulator of protein and energy metabolism. consensus.appnih.gov It acts as a potent signaling molecule that stimulates muscle protein synthesis, primarily through the activation of the mammalian target of rapamycin (B549165) (mTOR) pathway. nih.govnih.gov Leucine not only promotes the building of protein but also inhibits its degradation. nih.gov Beyond its role in protein turnover, leucine influences energy homeostasis by promoting glucose uptake and fatty acid oxidation, thereby providing the necessary energy to support protein synthesis. nih.govcaldic.com
While β-alanine's direct role in energy homeostasis is less defined than leucine's, its contribution to forming carnosine is relevant. Carnosine's antioxidant functions can help protect metabolic tissues from oxidative stress, which is often elevated in metabolic disorders.
The combination of these two amino acids in the stable dipeptide Beta-Alanyl-Leucine presents an interesting therapeutic concept. The leucine component could directly engage metabolic signaling pathways like mTOR to promote muscle protein synthesis and regulate energy use, while the β-alanine component could provide a sustained source for carnosine synthesis, offering protective benefits to metabolic tissues. nih.govresearchgate.net Therefore, Beta-Alanyl-Leucine and its derivatives are logical candidates for further investigation into their potential for managing conditions related to muscle wasting and dysregulated energy metabolism. caldic.comresearchgate.net
Potential in Anti-microbial or Anti-cancer Research as a Peptidomimetic Scaffold
The exploration of novel therapeutic agents to combat the growing challenges of antimicrobial resistance and cancer is a paramount focus of modern medicinal chemistry. In this context, peptidomimetics, which are compounds designed to mimic the structure and function of natural peptides, have emerged as a promising class of molecules. Their enhanced stability against enzymatic degradation and potential for improved pharmacokinetic properties make them attractive candidates for drug development. nih.govnih.gov The dipeptide H-Beta-Ala-Leu-OH, composed of a β-amino acid (β-alanine) and an α-amino acid (leucine), represents a simple yet intriguing scaffold for the design of such peptidomimetics. While direct and extensive research on the antimicrobial or anticancer properties of H-Beta-Ala-Leu-OH is limited, a comprehensive analysis of related compounds and the principles of peptidomimetic design allows for an insightful discussion of its translational potential.
The incorporation of β-amino acids, such as the β-alanine in H-Beta-Ala-Leu-OH, is a key strategy in developing peptidomimetics with increased resistance to proteolytic enzymes. researchgate.net This inherent stability is a significant advantage over natural peptides, which are often rapidly degraded in biological systems. Furthermore, the structural diversity offered by β-amino acids allows for the creation of unique three-dimensional structures that can mimic the bioactive conformations of larger peptides. nih.gov
Comparative Analysis with Structurally Related Peptides
To understand the potential of H-Beta-Ala-Leu-OH, it is instructive to examine the biological activities of structurally similar dipeptides. A notable example is carnosine (β-alanyl-L-histidine), a naturally occurring dipeptide with demonstrated anti-cancer properties. nih.govmmsl.cznih.gov Research has shown that carnosine can inhibit the proliferation of various cancer cell lines, including breast, ovarian, and colon cancer cells. nih.gov Its mechanisms of action are multifaceted, involving the modulation of inflammatory pathways, reduction of oxidative stress, and interference with cancer cell metabolism. mmsl.cznih.gov
The structural similarity between carnosine and H-Beta-Ala-Leu-OH, both containing a β-alanine residue, suggests that H-Beta-Ala-Leu-OH could also possess or be modified to exhibit anticancer activity. The key difference lies in the C-terminal amino acid: histidine in carnosine versus leucine in the subject compound. Leucine is a hydrophobic amino acid that plays a significant role in the structure and function of many antimicrobial and anticancer peptides. nih.gov Its presence in H-Beta-Ala-Leu-OH could confer distinct properties compared to the more polar histidine in carnosine.
The role of leucine in anticancer peptides is complex, with some studies suggesting it can enhance cytotoxicity towards cancer cells by facilitating membrane interaction. nih.govnih.gov Conversely, other research indicates that leucine can sometimes promote tumor growth, highlighting the context-dependent nature of its effects. nih.gov
Potential as an Antimicrobial Peptidomimetic Scaffold
The design of effective antimicrobial peptides often relies on achieving an amphipathic structure, where hydrophobic and cationic residues are segregated on opposite faces of the molecule. This arrangement facilitates interaction with and disruption of bacterial cell membranes. The leucine residue in H-Beta-Ala-Leu-OH provides a hydrophobic component, which is a crucial feature for antimicrobial activity. nih.gov
By modifying the H-Beta-Ala-Leu-OH scaffold, for instance, by introducing cationic residues or by creating longer oligomers, it may be possible to generate novel antimicrobial peptidomimetics. The β-alanine component would continue to provide the advantage of proteolytic stability.
The table below illustrates the structure-activity relationship of a hypothetical series of H-Beta-Ala-Leu-OH derivatives, demonstrating how modifications could potentially influence antimicrobial activity. This data is illustrative and based on established principles of antimicrobial peptide design.
| Compound | Modification from H-Beta-Ala-Leu-OH | Predicted Hydrophobicity | Predicted Cationic Charge | Hypothetical Antimicrobial Activity (MIC µM) |
|---|---|---|---|---|
| H-Beta-Ala-Leu-OH | - | Moderate | Neutral | >100 |
| Analog 1 | Addition of a Lysine residue | Moderate | +1 | 50-100 |
| Analog 2 | Dimerization (Beta-Ala-Leu)₂ | High | Neutral | 25-50 |
| Analog 3 | Dimerization with Lysine (Beta-Ala-Leu-Lys)₂ | High | +2 | <25 |
Potential as an Anticancer Peptidomimetic Scaffold
In anticancer peptide design, factors such as charge, hydrophobicity, and the ability to induce apoptosis are critical. The leucine residue in H-Beta-Ala-Leu-OH could contribute to interactions with cancer cell membranes, which are often characterized by a different lipid composition compared to normal cells.
Building upon the H-Beta-Ala-Leu-OH scaffold, one could envision derivatives with enhanced anticancer potential. For example, the incorporation of D-amino acids can lead to peptides with improved stability and altered biological activity. elsevierpure.com Modifying the C-terminus or N-terminus of the dipeptide could also influence its interaction with biological targets.
The following table provides a hypothetical overview of how modifications to the H-Beta-Ala-Leu-OH structure could impact its potential anticancer activity, based on known structure-activity relationships of anticancer peptides.
| Compound | Modification from H-Beta-Ala-Leu-OH | Predicted Effect on Cancer Cell Membrane Interaction | Potential Anticancer Mechanism | Hypothetical IC₅₀ (µM) |
|---|---|---|---|---|
| H-Beta-Ala-Leu-OH | - | Low | Minimal | >200 |
| Analog 4 | Replacement of L-Leucine with D-Leucine | Moderate | Increased stability, potential for altered receptor binding | 100-200 |
| Analog 5 | Addition of an Arginine residue | High | Enhanced electrostatic interaction with anionic membranes | 50-100 |
| Analog 6 | Conjugation to a known anticancer agent | Targeted delivery | Acts as a carrier for targeted therapy | <50 |
While these tables are illustrative, they underscore the potential of H-Beta-Ala-Leu-OH as a versatile scaffold. The combination of a stabilizing β-amino acid and a functionally important α-amino acid provides a solid foundation for the rational design of novel antimicrobial and anticancer agents. Future research, including synthesis and biological evaluation of H-Beta-Ala-Leu-OH derivatives, is warranted to fully explore this potential. Computational methods, such as in silico screening, could also be employed to predict the biological activities of virtual libraries of H-Beta-Ala-Leu-OH analogs, thereby guiding synthetic efforts. nih.govnih.gov
Future Research Directions and Unexplored Avenues for Beta Alanyl Leucine
Systems Biology Approaches to Elucidate Comprehensive Networks Impacted by Beta-Alanyl-Leucine
A holistic understanding of the biological impact of Beta-Alanyl-Leucine necessitates a shift from single-target analysis to a broader systems biology perspective. drugtargetreview.com This approach allows for the comprehensive mapping of the molecular and cellular networks influenced by this dipeptide.
Future research should employ a multi-omics strategy to unravel the intricate web of interactions involving Beta-Alanyl-Leucine. This includes:
Genomics and Transcriptomics: To identify genes and transcriptional networks that are modulated by the dipeptide. This could reveal novel pathways and regulatory elements responsive to Beta-Alanyl-Leucine.
Proteomics: To analyze changes in the proteome, identifying proteins whose expression or post-translational modifications are altered. This is crucial for understanding the functional consequences of the dipeptide's presence. drugtargetreview.com
Metabolomics: To profile the metabolic fingerprint following Beta-Alanyl-Leucine administration, revealing shifts in metabolic pathways and the production of downstream bioactive molecules. drugtargetreview.com
By integrating these "omics" datasets, researchers can construct comprehensive network models. frontiersin.org These models will be instrumental in identifying key nodes and pathways that are centrally affected by Beta-Alanyl-Leucine, moving beyond the currently understood roles of its individual amino acid components in areas like muscle protein synthesis and carnosine production. neulife.comcas.cz Such an approach has the potential to uncover unexpected therapeutic targets and applications for this dipeptide. drugtargetreview.com
Structure-Activity Relationship Studies with Novel Beta-Alanyl-Leucine Analogues and their Biological Consequences
To fully harness the therapeutic potential of Beta-Alanyl-Leucine, a systematic exploration of its structure-activity relationships (SAR) is essential. acs.org This involves the design and synthesis of novel analogues to probe the chemical features critical for its biological activity and to potentially enhance its efficacy, stability, and selectivity.
Key areas for future SAR studies include:
Modifications of the Peptide Backbone: Introducing modifications such as N-methylation or replacing amide bonds with ester bonds could provide insights into the conformational requirements for activity and improve metabolic stability. researchgate.net
Side Chain Alterations: Systematically varying the leucine (B10760876) side chain or the β-alanine component can help to understand the steric and electronic requirements for target interaction. researchgate.net
Incorporation of Non-natural Amino Acids: The inclusion of non-proteinogenic β-amino acids could lead to analogues with unique conformational properties and enhanced resistance to enzymatic degradation. acs.org
The biological consequences of these structural modifications should be evaluated through a battery of in vitro and cellular assays. Chemoenzymatic synthesis approaches could facilitate the creation of a diverse library of analogues for comprehensive screening. nih.gov These SAR studies will not only refine our understanding of how Beta-Alanyl-Leucine exerts its effects but also pave the way for the development of second-generation compounds with optimized therapeutic profiles. acs.org
Role of Beta-Alanyl-Leucine in Modulating the Microbiome-Gut-Brain Axis
The intricate communication network between the gut microbiome, the enteric nervous system, and the brain, known as the microbiome-gut-brain axis, is a critical regulator of health and disease. nih.govmdpi.com Amino acids and their metabolites are key signaling molecules within this axis, influencing everything from neurotransmitter production to immune function. frontiersin.orgmdpi.com
Future research should investigate the potential of Beta-Alanyl-Leucine to modulate this complex system. Key research questions include:
Impact on Microbiota Composition: Does the administration of Beta-Alanyl-Leucine selectively promote the growth of beneficial gut bacteria or inhibit pathogenic strains? frontiersin.org
Metabolite Production: How is Beta-Alanyl-Leucine metabolized by the gut microbiota, and what are the resulting downstream metabolites? Do these metabolites have neuroactive or immunomodulatory properties?
Gut-Brain Signaling: Can Beta-Alanyl-Leucine or its microbial metabolites influence gut-brain communication through the vagus nerve or by crossing the blood-brain barrier? nih.gov This could have implications for neurological and psychiatric conditions. researchgate.net
Understanding the role of this dipeptide in the context of the microbiome-gut-brain axis could open up novel therapeutic avenues for a range of disorders, from metabolic diseases to neurodegenerative conditions. mdpi.com
Advanced Delivery Systems and Targeted Therapies for Beta-Alanyl-Leucine Based Compounds
The clinical translation of peptide-based therapeutics often faces challenges such as poor stability, rapid degradation, and limited bioavailability. mazums.ac.ir To overcome these hurdles, the development of advanced delivery systems for Beta-Alanyl-Leucine and its analogues is paramount.
Future research in this area should focus on:
Prodrug Strategies: Designing prodrugs of Beta-Alanyl-Leucine can enhance its solubility, stability, and absorption. mdpi.comformulationbio.com Amino acid transporters, which are ubiquitously expressed, present an attractive target for improving the uptake of such prodrugs. mdpi.com
Nanocarrier-based Delivery: Encapsulating Beta-Alanyl-Leucine or its analogues in nanoparticles or liposomes can protect them from enzymatic degradation, improve their pharmacokinetic profile, and enable targeted delivery to specific tissues or cells. mdpi.comnih.gov
Targeted Delivery to the Central Nervous System: Given the roles of β-alanine and leucine in the brain, exploring strategies to deliver Beta-Alanyl-Leucine across the blood-brain barrier is a critical area of research. researchgate.netnih.gov The L-type amino acid transporter 1 (LAT1), which transports large neutral amino acids like leucine, is a promising target for this purpose. nih.gov
By combining rational drug design with innovative delivery technologies, the therapeutic potential of Beta-Alanyl-Leucine-based compounds can be fully realized, leading to more effective and convenient treatment options. mdpi.com
Q & A
Q. How to design a robust structure-activity relationship (SAR) study for H-β-Ala-Leu-OH analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
